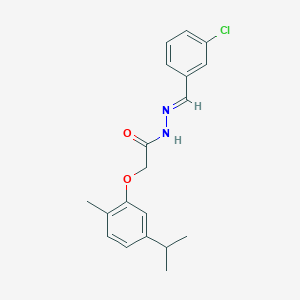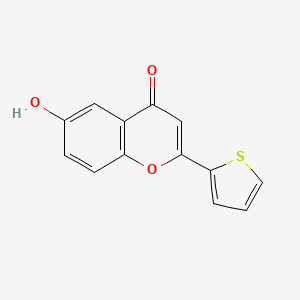![molecular formula C21H23N3O3 B5549355 N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)
N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane-carboxamide derivatives involves multi-step reactions, starting from commercially available precursors. A method for synthesizing a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, through nucleophilic substitution reaction and ester hydrolysis, was established by Zhou et al. (2021), demonstrating the complexity and efficiency of synthesizing such molecules (Zhou et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a compound. A study on a structurally related molecule, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, revealed significant inhibitory activity against certain cancer cell lines, highlighting the importance of molecular structure in biological activity (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of cyclopropane-carboxamide derivatives can be explored through various reactions, such as cycloadditions, to produce compounds with potential biological activities. Imogaı̈ et al. (1998) described the asymmetric catalytic cyclopropenation and subsequent reactions leading to cyclopropyl-dehydroamino acids and dictyopterene C′, illustrating the diverse chemical transformations possible with cyclopropane derivatives (Imogaı̈ et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for understanding the behavior of cyclopropane-carboxamide derivatives in different environments. Studies on related compounds have shown that modifications in the molecular structure can significantly affect these properties, influencing their potential application in various fields.
Chemical Properties Analysis
Chemical properties, including reactivity under different conditions and interactions with other molecules, are vital for the application of cyclopropane-carboxamide derivatives. The synthesis and biological activity study of potassium channel openers derived from cyclohexanecarbothioic acid methylamide demonstrate the significance of chemical properties in designing molecules with desired biological activities (Brown et al., 1993).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Structural Analysis
Research on anticonvulsant enaminones, including compounds with cyclohexene rings and various substitutions, highlights the importance of understanding hydrogen bonding and molecular structure for pharmaceutical applications. The study by Kubicki, Bassyouni, and Codding (2000) on the crystal structures of these compounds reveals insights into the conformational preferences and intermolecular interactions critical for designing compounds with specific biological activities (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Structural Confirmation
The development of synthetic methodologies for structurally complex compounds, as illustrated by the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, underscores the importance of efficient synthetic routes in research. Zhou et al. (2021) established a high-yield method for synthesizing such compounds, highlighting the role of nucleophilic substitution reactions and ester hydrolysis in their formation (Zhou et al., 2021).
Molecular Modeling and Antibacterial Activity
The synthesis and molecular modeling study of pyridine-2,6-dicarboxamide derivatives by Özdemir et al. (2012) provide insights into the structural diversity and potential biological activities of compounds with similar frameworks. Their work also highlights the relevance of computational studies in complementing experimental findings and guiding the design of molecules with desired properties (Özdemir et al., 2012).
Synthesis of Complex Derivatives for CNS Activity
The synthesis and evaluation of Schiff’s bases and 2-azetidinones by Thomas et al. (2016) for antidepressant and nootropic activities showcase the therapeutic potential of structurally intricate molecules. This work illustrates the process of creating and testing novel compounds for central nervous system (CNS) activities, providing a framework for future research in drug discovery (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(6-oxo-1H-pyridine-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-2-4-14(5-3-13)17-11-24(12-18(17)23-20(26)15-6-7-15)21(27)16-8-9-19(25)22-10-16/h2-5,8-10,15,17-18H,6-7,11-12H2,1H3,(H,22,25)(H,23,26)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVVUNUUECAAJI-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)
![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)
![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)